molecular formula C15H15N3O B5510027 5,6-Dihydrobenzo[b][1]benzazepin-11-ylurea

5,6-Dihydrobenzo[b][1]benzazepin-11-ylurea

Cat. No.: B5510027
M. Wt: 253.30 g/mol
InChI Key: UGBCEVGALZUTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydrobenzo[b][1]benzazepin-11-ylurea is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea is 253.121512110 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Reactions and Synthesis

One of the scientific applications involves the catalytic enantioselective aza-Reformatsky reaction with cyclic imines dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. This reaction showcases the compound's utility in organic synthesis, providing high yields and enantioselectivities under mild conditions (De Munck et al., 2017).

Neuroprotective Effects

Research on derivatives of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea has revealed their potential in neuroprotection. Specifically, studies have demonstrated the protective effects of these compounds on vascular cognitive impairment, highlighting their role as histone deacetylase inhibitors which may improve cerebral blood flow and cognitive function (Kaur et al., 2019).

Material Chemistry

The compound has also found applications in material chemistry, such as in the development of new synthetic pathways for heterocycles. For example, a strategy involving the synthesis of medium ring heterocycles using an intramolecular Heck reaction showcases its relevance in creating complex organic structures efficiently (Arnold et al., 2004).

Chemical Structure and Analysis

In-depth studies on the chemical structure, including crystallographic analysis, have been conducted to understand the molecular configuration and interactions of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea derivatives. Such research aids in the detailed understanding of its physical and chemical properties, laying the groundwork for further applications in pharmaceuticals and materials science (Eberlin et al., 2013).

Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-15(19)17-18-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H3,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBCEVGALZUTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.